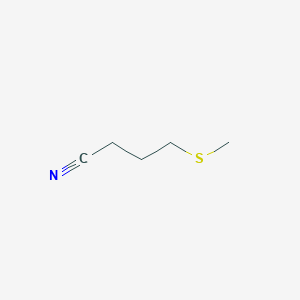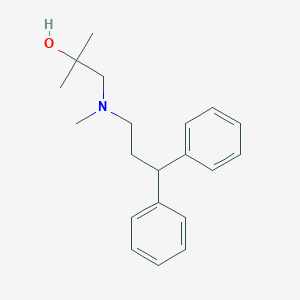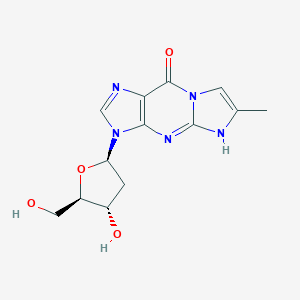
Tamoxifen nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen Nitrosourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and drug development. It is a combination of two compounds, tamoxifen, and nitrosourea, which have shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Tamoxifen Nitrosourea has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. Studies have shown that Tamoxifen Nitrosourea can effectively inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, Tamoxifen Nitrosourea has also shown potential in drug development, as it can be used as a tool to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of Tamoxifen Nitrosourea involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The nitrosourea component of the compound is responsible for inhibiting DNA synthesis, while the tamoxifen component induces apoptosis in cancer cells. The combination of these two mechanisms makes Tamoxifen Nitrosourea a potent tool for cancer treatment and drug development.
Biochemische Und Physiologische Effekte
Tamoxifen Nitrosourea has various biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. Additionally, Tamoxifen Nitrosourea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for various therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Tamoxifen Nitrosourea is its stability and potency, which makes it an ideal tool for scientific research. Additionally, Tamoxifen Nitrosourea is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of Tamoxifen Nitrosourea is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for Tamoxifen Nitrosourea in scientific research. One of the most significant directions is in cancer therapy, where Tamoxifen Nitrosourea can be used as a potential candidate for combination therapy. Additionally, Tamoxifen Nitrosourea can also be used as a tool to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Finally, future research can focus on exploring the potential therapeutic applications of Tamoxifen Nitrosourea in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Conclusion:
Tamoxifen Nitrosourea is a promising tool in scientific research, with potential applications in cancer treatment and drug development. Its stability, potency, and ease of synthesis make it an ideal candidate for various research applications. However, its potential toxicity should be taken into consideration when using it in certain applications. Future research can explore the potential therapeutic applications of Tamoxifen Nitrosourea in various diseases, leading to the development of more effective therapies.
Synthesemethoden
The synthesis of Tamoxifen Nitrosourea involves the reaction of tamoxifen with a nitrosourea compound. The process involves multiple steps, including the preparation of the nitrosourea compound, activation of the tamoxifen molecule, and the reaction between the two compounds. The resulting product is a stable and potent chemical compound that has shown significant potential in scientific research.
Eigenschaften
CAS-Nummer |
104691-78-3 |
|---|---|
Produktname |
Tamoxifen nitrosourea |
Molekularformel |
C27H28ClN3O3 |
Molekulargewicht |
478 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)34-20-18-29-27(32)31(30-33)19-17-28/h3-16H,2,17-20H2,1H3,(H,29,32)/b26-25- |
InChI-Schlüssel |
QMPIGOLIWOCECP-QPLCGJKRSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
Synonyme |
N-(2-chloroethyl)-N'-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl-N-nitrosourea N-chloroethyl-DBPE-nitrosourea tamoxifen nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)









